[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazine ring, a naphthalene moiety, and an ethoxybenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The pyrazine-2-carbonylhydrazine can be synthesized through the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. The naphthalene-2-carbaldehyde is then reacted with the pyrazine-2-carbonylhydrazine to form the hydrazone intermediate. Finally, the ethoxybenzoate group is introduced through esterification with 4-ethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate involves its interaction with molecular targets in biological systems. The pyrazine and naphthalene moieties may interact with enzymes or receptors, modulating their activity. The ethoxybenzoate group could enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
The uniqueness of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoate group may enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
769153-06-2 |
---|---|
Molecular Formula |
C25H20N4O4 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-10-7-18(8-11-19)25(31)33-23-12-9-17-5-3-4-6-20(17)21(23)15-28-29-24(30)22-16-26-13-14-27-22/h3-16H,2H2,1H3,(H,29,30)/b28-15+ |
InChI Key |
QASSGZXMHHLPGE-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.